Enhanced Lipophilicity Drives Superior Membrane Permeability Potential in Lead Optimization
The target compound exhibits a calculated logP value of 3.31, which is substantially higher than that of its non-fluorinated analog 4-bromo-2-methylphenol (logP = 2.46-3.08) and its non-brominated analog 3-fluoro-2-methylphenol (logP = 2.33) [1][2]. This increased lipophilicity, conferred by the synergistic combination of bromine and fluorine substituents, translates to enhanced membrane permeability potential and blood-brain barrier penetration capacity in medicinal chemistry programs.
| Evidence Dimension | Lipophilicity (logP) |
|---|---|
| Target Compound Data | 3.31 |
| Comparator Or Baseline | 4-bromo-2-methylphenol: 2.46-3.08; 3-fluoro-2-methylphenol: 2.33 |
| Quantified Difference | +0.23 to +0.85 logP units (vs. comparators); +0.98 logP units (vs. non-fluorinated analog) |
| Conditions | Calculated logP values from authoritative chemical databases |
Why This Matters
Procurement of this specific substitution pattern enables medicinal chemists to access a distinct lipophilicity range for optimizing membrane permeability without introducing additional molecular weight or structural complexity.
- [1] ChemBase. 4-Bromo-2-methylphenol - Physicochemical Properties. ChemBase. View Source
- [2] ChemBase. 3-Fluoro-2-methylphenol - Physicochemical Properties. ChemBase. View Source
